molecular formula C30H18Br4 B14885564 1,2,4,5-tetrakis(4-bromophenyl)benzene

1,2,4,5-tetrakis(4-bromophenyl)benzene

Cat. No.: B14885564
M. Wt: 698.1 g/mol
InChI Key: JYYMXSUAPIUIAG-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrakis(4-bromophenyl)benzene is an organic compound with the molecular formula C30H18Br4. It is characterized by a benzene ring substituted with four bromophenyl groups at the 1, 2, 4, and 5 positions. This compound is notable for its high molecular weight and unique structural properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrakis(4-bromophenyl)benzene can be synthesized through a nickel-catalyzed Yamamoto coupling reaction. This involves the treatment of this compound with nickel(0) complex in dimethylformamide (DMF) at 80°C for 48 hours . The reaction yields a highly porous organic framework, which is then washed and dried to obtain the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Yamamoto coupling reaction provides a scalable approach for its synthesis. The use of nickel catalysts and DMF as a solvent ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1,2,4,5-Tetrakis(4-bromophenyl)benzene primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions include:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Cross-Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like DMF or DMSO.

    Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Cross-Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.

Scientific Research Applications

1,2,4,5-Tetrakis(4-bromophenyl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2,4,5-tetrakis(4-bromophenyl)benzene is largely dependent on its role in specific applications. For instance, in MOFs, it acts as a ligand that coordinates with metal ions to form a stable framework. The bromine atoms facilitate various substitution reactions, enabling the formation of complex structures .

Comparison with Similar Compounds

Uniqueness: 1,2,4,5-Tetrakis(4-bromophenyl)benzene is unique due to its high degree of substitution and the presence of bromine atoms, which enhance its reactivity in substitution and cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules and materials.

Properties

Molecular Formula

C30H18Br4

Molecular Weight

698.1 g/mol

IUPAC Name

1,2,4,5-tetrakis(4-bromophenyl)benzene

InChI

InChI=1S/C30H18Br4/c31-23-9-1-19(2-10-23)27-17-29(21-5-13-25(33)14-6-21)30(22-7-15-26(34)16-8-22)18-28(27)20-3-11-24(32)12-4-20/h1-18H

InChI Key

JYYMXSUAPIUIAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)Br

Origin of Product

United States

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